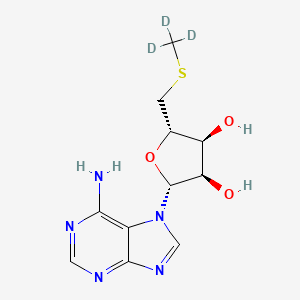
5-Methoxyuridine 5'-triphosphate (trisodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyuridine 5’-triphosphate (trisodium) is a modified nucleotide triphosphate used in various biochemical and molecular biology applications. This compound is particularly significant in the synthesis of messenger RNAs (mRNAs) using T7 RNA polymerase, where it helps reduce the immunogenicity of the resulting mRNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyuridine 5’-triphosphate (trisodium) involves the phosphorylation of 5-Methoxyuridine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful addition of phosphate groups to the nucleoside .
Industrial Production Methods
Industrial production of 5-Methoxyuridine 5’-triphosphate (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxyuridine 5’-triphosphate (trisodium) undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group at the 5-position can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate moiety can be further modified through phosphorylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like POCl3 and nucleophiles for substitution reactions. The reactions typically occur under anhydrous conditions with controlled temperatures to prevent hydrolysis of the phosphate groups .
Major Products
The major products formed from these reactions include various phosphorylated derivatives and substituted nucleotides, which can be used in further biochemical applications .
Aplicaciones Científicas De Investigación
5-Methoxyuridine 5’-triphosphate (trisodium) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Incorporated into mRNAs to reduce immunogenicity and enhance stability.
Medicine: Explored for its potential in mRNA-based therapies and vaccines.
Industry: Utilized in the production of modified nucleotides for research and therapeutic purposes
Mecanismo De Acción
The primary mechanism by which 5-Methoxyuridine 5’-triphosphate (trisodium) exerts its effects is through its incorporation into mRNAs. This incorporation reduces the immunogenicity of the mRNA, making it less likely to be recognized and degraded by the immune system. The molecular targets include the RNA polymerase enzymes that facilitate the incorporation of this modified nucleotide into the growing RNA strand .
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-triphosphate (trisodium): A naturally occurring nucleotide used in RNA synthesis.
N1-Methylpseudouridine 5’-triphosphate: Another modified nucleotide used to enhance mRNA stability and reduce immunogenicity.
Pseudouridine 5’-triphosphate: Similar to N1-Methylpseudouridine, used for similar purposes in mRNA synthesis.
Uniqueness
5-Methoxyuridine 5’-triphosphate (trisodium) is unique due to its methoxy modification at the 5-position, which provides distinct biochemical properties such as reduced immunogenicity and enhanced stability in mRNA applications .
Propiedades
Fórmula molecular |
C10H14N2Na3O16P3 |
|---|---|
Peso molecular |
580.11 g/mol |
Nombre IUPAC |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O16P3.3Na/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19;;;/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6-,7-,9-;;;/m1.../s1 |
Clave InChI |
RLLQJTDUZNYRLI-PASVRIBUSA-K |
SMILES isomérico |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


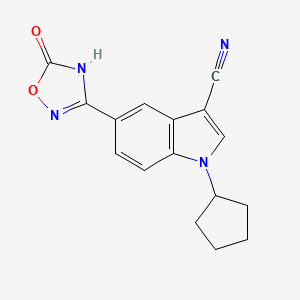
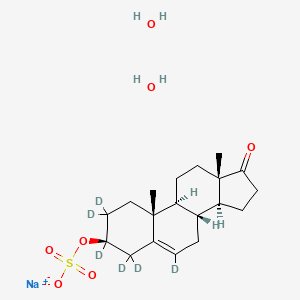
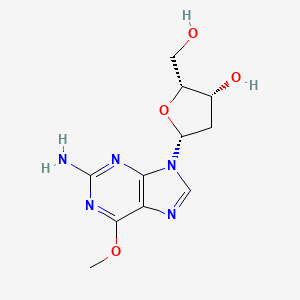
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
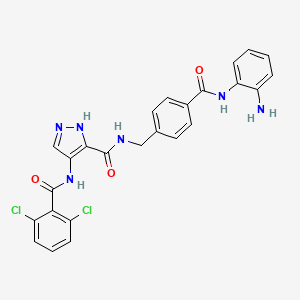
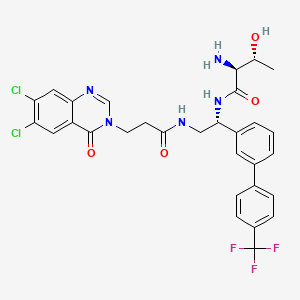
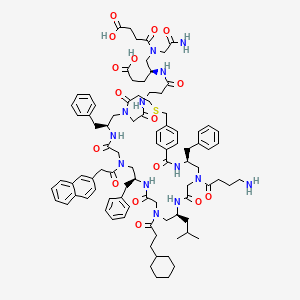


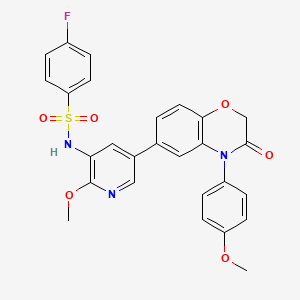
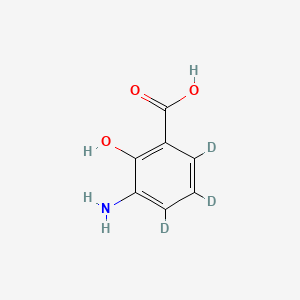
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
